Isopropyl isopropoxyacetate

Description

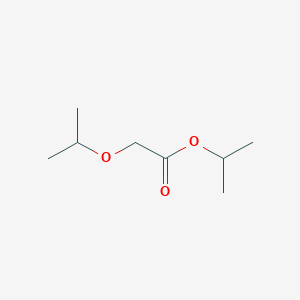

Structure

2D Structure

3D Structure

Properties

CAS No. |

17639-74-6 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

propan-2-yl 2-propan-2-yloxyacetate |

InChI |

InChI=1S/C8H16O3/c1-6(2)10-5-8(9)11-7(3)4/h6-7H,5H2,1-4H3 |

InChI Key |

IPIPONKOIUEBFX-UHFFFAOYSA-N |

SMILES |

CC(C)OCC(=O)OC(C)C |

Canonical SMILES |

CC(C)OCC(=O)OC(C)C |

Synonyms |

Isopropoxyacetic acid isopropyl ester |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Isopropyl Isopropoxyacetate

Direct Synthesis Routes for Isopropyl Isopropoxyacetate

Direct synthesis of this compound, like other esters, is primarily achieved through the esterification of the corresponding carboxylic acid and alcohol. study.com While a variety of methods exist for ester formation, the most common routes involve chemical catalysis.

Photolytic and Thermolytic Approaches to this compound Formation

Currently, there is a lack of specific research in publicly available scientific literature detailing the photolytic or thermolytic synthesis of this compound. These methods, which use light or heat to initiate reactions, are generally less common for the direct synthesis of simple esters compared to catalyzed reactions. Thermolytic methods, in the absence of a catalyst, would require high temperatures to drive the dehydration reaction between isopropoxyacetic acid and isopropanol (B130326), which could lead to side reactions and decomposition. Photolytic approaches would necessitate the presence of a suitable photosensitizer to facilitate the esterification, a strategy that has not been specifically reported for this compound.

The prevalent method for producing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. study.comstudy.com This process is a dehydration-condensation reaction. google.com For this compound, this would involve the reaction of isopropoxyacetic acid with isopropanol.

A general process for producing ester compounds, which is applicable to the synthesis of this compound, involves the dehydration-condensation reaction of a carboxylic acid (like isopropoxyacetic acid) and an alcohol using an involatile acid catalyst. google.comgoogle.com

Mechanistic Elucidation of this compound Synthetic Pathways

The synthesis of this compound from isopropoxyacetic acid and isopropanol is expected to follow the well-established mechanism of Fischer esterification. This acid-catalyzed reaction proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of isopropoxyacetic acid, increasing the electrophilicity of the carbonyl carbon. study.comyoutube.comyoutube.com

Nucleophilic Attack by the Alcohol: The oxygen atom of isopropanol acts as a nucleophile, attacking the activated carbonyl carbon. study.comyoutube.com This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol moiety) to one of the hydroxyl groups. This creates a good leaving group (water). youtube.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. study.comyoutube.com

Deprotonation: The protonated ester is then deprotonated to yield the final ester product, this compound, and regenerate the acid catalyst. study.comyoutube.com

This reaction is reversible, and the removal of water can be used to drive the equilibrium towards the formation of the ester product. youtube.comlibretexts.org

Synthesis of Isopropoxyacetate-Containing Derivatives

The isopropoxyacetate moiety can be incorporated into larger molecules through various synthetic strategies, and this compound itself can serve as a useful intermediate.

General Strategies for Incorporating the Isopropoxyacetate Moiety

The primary strategy for incorporating the isopropoxyacetate group is through esterification. Isopropoxyacetic acid can be reacted with a variety of alcohols in the presence of an acid catalyst to form the corresponding isopropoxyacetate esters. google.comgoogle.com This approach is versatile, allowing for the introduction of the isopropoxyacetate functionality into molecules containing a hydroxyl group.

Another approach is transesterification, where an existing ester is reacted with an alcohol in the presence of an acid or base catalyst to exchange the alcohol portion of the ester. For example, this compound could potentially react with a different alcohol to form a new isopropoxyacetate ester. The mechanism for acid-catalyzed transesterification is similar to that of Fischer esterification. researchgate.net

This compound as an Intermediate in Multi-Step Organic Synthesis

While specific examples of this compound as an intermediate in complex multi-step syntheses are not extensively documented, related alkoxyacetate esters have been shown to be effective acylating agents. A study investigating a series of isopropyl 2-alkoxyacetates (including methoxy, ethoxy, propoxy, and butoxy derivatives) demonstrated their utility in the lipase-catalyzed kinetic resolution of amines. researchgate.net In these reactions, the alkoxyacetate group is transferred to the amine (N-acylation). This suggests that this compound could similarly function as a reagent for introducing the isopropoxyacetate group onto a nitrogen atom in a molecule.

The general reactivity of esters allows them to be used as intermediates in various organic transformations. For instance, the hydrolysis of this compound, either under acidic or basic conditions, would yield isopropoxyacetic acid and isopropanol. libretexts.org Basic hydrolysis, also known as saponification, results in the formation of a carboxylate salt and the alcohol. libretexts.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17639-74-6 |

| Molecular Formula | C₈H₁₆O₃ |

| Molecular Weight | 160.21 g/mol |

| Boiling Point | 120-125 °C at 760 Torr |

| Density | 0.9 g/cm³ (Predicted) |

| SMILES | CC(C)OCC(=O)OC(C)C |

| InChIKey | IPIPONKOIUEBFX-UHFFFAOYSA-N |

Data sourced from publicly available chemical databases.

Natural Occurrence and Isolation of Isopropyl Isopropoxyacetate

Phytochemical Investigations of Isopropyl Isopropoxyacetate Presence

Phytochemical analysis has confirmed the presence of this compound in the ethanolic leaf extract of Myrtus communis, commonly known as myrtle. preprints.org In a study conducted on M. communis leaves originating from Saudi Arabia, Gas Chromatography-Mass Spectrometry (GC-MS) analysis was employed to identify the various chemical constituents of the extract. researchgate.netspringermedizin.denih.gov Among the numerous compounds detected, this compound was identified, constituting 0.36% of the total ethanolic extract. preprints.orgresearchgate.netspringermedizin.depreprints.org

This research provides clear evidence of the compound's existence in the volatile fraction of Myrtus communis leaves. The identification was based on the retention time and mass spectrum data obtained from the GC-MS analysis. researchgate.net

Table 1: Phytochemical Data for this compound

| Compound Name | Natural Source | Plant Part | Geographical Origin | Relative Concentration (%) | Identification Method |

|---|---|---|---|---|---|

| This compound | Myrtus communis | Leaves | Saudi Arabia | 0.36 | GC-MS |

Methodologies for Extraction and Purification of Naturally Occurring this compound

The primary method utilized for the extraction of this compound from its natural source involved a systematic and established laboratory technique. springermedizin.denih.gov The process began with the preparation of the plant material, followed by extraction and subsequent analysis to identify the chemical components. nih.gov

The specific methodology employed in the study that identified this compound in Myrtus communis leaves was Soxhlet extraction. springermedizin.denih.gov This technique involved incubating 50 grams of the dried leaf powder with 200 ml of absolute ethanol (B145695) in a Soxhlet apparatus for a duration of two hours. nih.gov Soxhlet extraction is a continuous extraction method that allows for the efficient removal of soluble compounds from a solid material into a solvent.

Following the extraction process, the resulting ethanolic solution was filtered using Whatman-1 filter paper to remove any solid plant debris. springermedizin.denih.gov The final filtrate, containing the dissolved phytochemicals including this compound, was then concentrated and subjected to GC-MS analysis for the identification and quantification of its constituents. researchgate.netnih.gov

Table 2: Extraction and Identification Methodology

| Step | Method | Description | Reference |

|---|---|---|---|

| 1. Preparation | Drying and Powdering | Leaves of Myrtus communis were dried and ground into a fine powder. | nih.gov |

| 2. Extraction | Soxhlet Extraction | 50g of leaf powder was extracted with 200 ml of absolute ethanol for 2 hours. | nih.gov |

| 3. Purification | Filtration | The extract was filtered through Whatman-1 paper to remove solid particles. | nih.gov |

| 4. Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | The filtered extract was analyzed to identify and quantify its chemical components. | researchgate.net |

Chemical Reactivity and Mechanistic Studies of Isopropyl Isopropoxyacetate

Elucidation of Reaction Pathways and Transformation Mechanisms

The reactivity of esters like isopropyl isopropoxyacetate is influenced by their structural components, in this case, the isopropyl and isopropoxy groups. While specific studies on this compound are limited, its reactivity can be inferred from related compounds like isopropyl acetate (B1210297). Esters can undergo hydrolysis, a reaction with water that can be catalyzed by either an acid or a base. Acidic hydrolysis results in a carboxylic acid and an alcohol. vedantu.com In the presence of a base, this reaction yields a carboxylate salt and an alcohol. vedantu.com The rate of these reactions can be influenced by the concentration of the products. vedantu.com

One of the primary methods for synthesizing esters is through the esterification of a carboxylic acid and an alcohol. vedantu.com For instance, isopropyl acetate is produced from acetic acid and isopropanol (B130326). wikipedia.org The reactivity of the carboxylic acid derivative plays a significant role in the reaction rate, with acid chlorides being more reactive than the corresponding carboxylic acid. vedantu.com

The oxidation of esters is another important reaction pathway. Studies on the oxidation of isopropyl acetate by hydroxyl radicals (OH) have shown that the reaction proceeds through a two-step mechanism. Initially, pre-reactive complexes are formed, which then convert to post-reactive complexes via different transition states, ultimately yielding the final products. mostwiedzy.pl Theoretical studies have identified multiple potential pathways for this oxidation, with the abstraction of a hydrogen atom from specific carbon atoms being a key factor in determining the dominant reaction route at different temperatures. mostwiedzy.pl

In the context of synthesis, metal-organic frameworks (MOFs) have been explored as catalysts. For example, an iridium-based MOF has demonstrated high efficiency in converting ethyl diazoacetate and isopropanol to ethyl 2-isopropoxyacetate. skemman.is The catalytic activity is attributed to the accessible active metal sites within the porous structure of the MOF. skemman.is

The hydrolysis of isopropyl acetate to produce isopropanol and acetic acid is a reversible reaction. youtube.comgoogle.com Industrial processes have been developed to improve the conversion rate by combining the hydrolysis reaction with catalytic rectification, which helps to separate the products and drive the equilibrium towards the desired products. google.com

Kinetic Analyses of this compound Reactions

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For reactions involving esters similar to this compound, several kinetic models have been employed to describe the reaction behavior.

The esterification of acetic acid with isopropyl alcohol to form isopropyl acetate has been studied using various catalysts, including ion exchange resins. nih.gov The reaction kinetics can be influenced by several factors, including temperature, catalyst loading, and the molar ratio of reactants. nih.govresearchgate.net Kinetic data from such studies are often fitted to different models, such as the pseudo-homogeneous (PH) model, the Eley-Rideal (ER) model, and the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, to determine the most accurate representation of the reaction mechanism. nih.gov For the esterification of acetic acid and isopropyl alcohol with an Amberlyst 36 Wet catalyst, the LHHW model was found to accurately describe the kinetics. nih.gov

In the gas-phase oxidation of isopropyl acetate by OH radicals, transition state theory (TST) has been used to calculate bimolecular rate constants. mostwiedzy.pl These calculations help to understand the temperature dependence of the reaction and to identify the most favorable reaction pathways. For example, at temperatures up to 1000 K, hydrogen abstraction from the secondary carbon atom is the preferred route. mostwiedzy.pl

The transesterification of isopropyl acetate with methanol (B129727) to produce methyl acetate and isopropanol has also been the subject of kinetic analysis. researchgate.net Due to the non-ideal nature of the reaction mixture, kinetic expressions are often described in terms of activities rather than concentrations. researchgate.net The temperature dependence of the equilibrium constant for this reaction has been determined, and the experimental data have been successfully modeled using a pseudohomogeneous model. researchgate.net

Table 1: Kinetic Parameters for Related Ester Reactions

| Reaction | Catalyst | Temperature Range (K) | Kinetic Model | Activation Energy (kJ/mol) | Reference |

| Esterification of Acetic Acid with Isopropyl Alcohol | Amberlyst 36 Wet | 333–353 | LHHW | - | nih.gov |

| Transesterification of Isopropyl Acetate with Methanol | Lewatit MonoPlus S100 H+ | 323–338 | Pseudohomogeneous | - | researchgate.net |

| Synthesis of Isopropyl Acetate from Acetic Acid and Propylene (B89431) | - | 383-423 | Pseudo-homogeneous | 55.4 | researchgate.net |

| Oxidation of Isopropyl Acetate by OH radicals | - | 600-1700 | Transition State Theory | - | mostwiedzy.plresearchgate.net |

Coordination Chemistry of Isopropoxyacetate Ligands

Design and Synthesis of Metal Complexes Incorporating the Isopropoxyacetate Ligand

The design of metal complexes containing the isopropoxyacetate ligand often focuses on tuning the properties of the complex, such as solubility and biological activity. A common synthetic strategy involves the reaction of a metal precursor, typically a metal halide or another complex with labile ligands, with the isopropoxyacetate anion.

A notable example is the synthesis of platinum(II) complexes. In one study, platinum(II) complexes with 1,10-phenanthroline (B135089) and various hydrophilic alkoxyacetate ligands, including isopropoxyacetate, were synthesized. nih.gov The synthesis involved the reaction of [Pt(phen)Cl₂] (where phen is 1,10-phenanthroline) with the silver salt of isopropoxyacetic acid. This method relies on the precipitation of silver chloride (AgCl) to drive the reaction towards the formation of the desired platinum(II) isopropoxyacetate complex. The general reaction can be represented as:

[Pt(phen)Cl₂] + 2 Ag(OCOCH₂OiPr) → [Pt(phen)(OCOCH₂OiPr)₂] + 2 AgCl(s)

The resulting complex, [Pt(phen)(OCOCH₂OiPr)₂], was characterized by various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS), confirming the coordination of the isopropoxyacetate ligand to the platinum(II) center. nih.gov The replacement of the chloride ligands with isopropoxyacetate anions was found to significantly improve the aqueous solubility of the platinum complexes. nih.gov

Table 1: Synthesis and Characterization of a Platinum(II)-Isopropoxyacetate Complex nih.gov

| Compound Formula | Precursor | Reactant | Spectroscopic Data Highlights |

| [Pt(phen)(OCOCH₂OiPr)₂] | [Pt(phen)Cl₂] | Ag(OCOCH₂OiPr) | IR: Shows characteristic bands for the coordinated carboxylate group. ¹H-NMR & ¹³C-NMR: Confirms the presence of the isopropoxyacetate and phenanthroline ligands. ESI-MS: Provides evidence for the molecular weight of the complex. |

This synthetic approach is versatile and can be adapted for the synthesis of other metal complexes with isopropoxyacetate ligands, provided a suitable metal precursor and isopropoxyacetate salt are available. The choice of solvent and reaction conditions, such as temperature and reaction time, would be optimized depending on the specific metal and other ligands present.

Ligand Field Theory and Electronic Structure Analysis in Isopropoxyacetate Complexes

A detailed ligand field theory (LFT) analysis specifically for isopropoxyacetate complexes is not extensively reported in the literature. However, based on the nature of the isopropoxyacetate ligand and general principles of LFT, we can infer its effects on the electronic structure of a metal complex.

The isopropoxyacetate ligand coordinates to a metal ion through its carboxylate group, which consists of two oxygen donor atoms. In a simplified view, these oxygen atoms act as σ-donors. According to LFT, the interaction between the ligand donor orbitals and the metal d-orbitals leads to a splitting of the d-orbitals into different energy levels. wikipedia.orglibretexts.org The magnitude of this splitting, denoted as Δ (the ligand field splitting parameter), is influenced by the nature of the ligand. uwimona.edu.jm

The oxygen donors of the carboxylate group are generally considered to be weak-field ligands, meaning they cause a relatively small d-orbital splitting. In the spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, carboxylate ligands typically lie in the lower to middle part of the series. uwimona.edu.jm The isopropoxy group is not directly involved in the coordination to the metal center in the primary coordination sphere, and its electronic effect on the donor strength of the carboxylate oxygen atoms is expected to be minimal, primarily acting through inductive effects.

For an octahedral complex, the five d-orbitals split into two sets: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²). libretexts.org The energy difference between these sets is Δo. For a tetrahedral complex, the splitting is inverted and smaller (Δt ≈ 4/9 Δo). libretexts.org

The electronic structure of a given isopropoxyacetate complex will depend on:

The metal ion and its oxidation state: Different metal ions have different d-electron counts, which will determine the filling of the split d-orbitals.

The coordination geometry: The geometry of the complex (e.g., octahedral, tetrahedral, square planar) dictates the pattern of d-orbital splitting. libretexts.org

The spin state: For metal ions with d⁴ to d⁷ electron configurations in an octahedral field, both high-spin and low-spin configurations are possible, depending on the magnitude of Δo relative to the spin-pairing energy. Given that isopropoxyacetate is a weak-field ligand, high-spin complexes are more likely to be formed.

Table 2: Predicted Electronic Structure Properties for a Hypothetical Octahedral Metal Complex with Isopropoxyacetate Ligands

| Metal Ion (d-electron count) | Predicted Spin State | Example Electron Configuration (t₂g)ⁿ(eg)ᵐ |

| Cr³⁺ (d³) | N/A | (t₂g)³(eg)⁰ |

| Mn²⁺ (d⁵) | High-spin | (t₂g)³(eg)² |

| Fe³⁺ (d⁵) | High-spin | (t₂g)³(eg)² |

| Co²⁺ (d⁷) | High-spin | (t₂g)⁵(eg)² |

| Ni²⁺ (d⁸) | N/A | (t₂g)⁶(eg)² |

| Cu²⁺ (d⁹) | N/A | (t₂g)⁶(eg)³ |

This table is predictive and based on the assumption that isopropoxyacetate acts as a weak-field ligand in an octahedral environment.

Further detailed experimental and computational studies, such as electronic absorption spectroscopy and quantum chemical calculations, would be necessary to provide a more quantitative analysis of the ligand field parameters and the precise electronic structure of specific isopropoxyacetate complexes. diva-portal.orgusd.edu

Advanced Spectroscopic Characterization and Elucidation of Isopropyl Isopropoxyacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of an organic molecule by probing the magnetic environments of its constituent nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum for isopropyl isopropoxyacetate is predicted to exhibit four distinct signals, corresponding to the four sets of chemically non-equivalent protons in the molecule.

Ester Isopropyl Group: The six methyl protons (H_d) are equivalent and are split by the single methine proton (H_c), resulting in a doublet. The methine proton (H_c) is in turn split by the six adjacent methyl protons, producing a septet.

Ether Isopropyl Group: Similarly, the six methyl protons (H_a) of the isopropoxy group are equivalent and appear as a doublet due to coupling with the adjacent methine proton (H_b). The methine proton (H_b) is split by its six methyl neighbors into a septet.

Methylene (B1212753) Group: The two protons of the methylene bridge (-O-CH₂-C=O) are chemically equivalent and are not adjacent to any other protons, so they are expected to produce a singlet (H_e).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six unique signals, as there are six chemically distinct carbon environments in the molecule. The symmetry of the two isopropyl groups means that while there are eight total carbon atoms, two pairs are equivalent.

C_a: Methyl carbons of the ether isopropyl group.

C_b: Methine carbon of the ether isopropyl group.

C_c: Methyl carbons of the ester isopropyl group.

C_d: Methine carbon of the ester isopropyl group.

C_e: Methylene carbon (-O-CH₂-C=O).

C_f: Carbonyl carbon (C=O).

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Signal | Environment | Predicted Multiplicity | Notes |

| ¹H | H_a | (CH₃)₂CH-O- | Doublet | Protons on the ether's isopropyl methyl groups. |

| ¹H | H_b | (CH₃)₂CH-O- | Septet | Methine proton of the ether's isopropyl group. |

| ¹H | H_c | (CH₃)₂CH-O-C=O | Septet | Methine proton of the ester's isopropyl group. |

| ¹H | H_d | (CH₃)₂CH-O-C=O | Doublet | Protons on the ester's isopropyl methyl groups. |

| ¹H | H_e | -O-CH₂-C=O | Singlet | Methylene protons between the ether and carbonyl. |

| ¹³C | C_a | (CH₃)₂CH-O- | 1 Signal | Carbons of the ether's isopropyl methyl groups. |

| ¹³C | C_b | (CH₃)₂CH-O- | 1 Signal | Methine carbon of the ether's isopropyl group. |

| ¹³C | C_c | (CH₃)₂CH-O-C=O | 1 Signal | Carbons of the ester's isopropyl methyl groups. |

| ¹³C | C_d | (CH₃)₂CH-O-C=O | 1 Signal | Methine carbon of the ester's isopropyl group. |

| ¹³C | C_e | -O-CH₂-C=O | 1 Signal | Methylene carbon. |

| ¹³C | C_f | C=O | 1 Signal | Carbonyl carbon, expected to be the most downfield. |

Mass Spectrometry (MS) for Molecular Fingerprinting and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) MS, in particular, bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. This fragmentation pattern serves as a unique "molecular fingerprint" for identification.

The mass spectrum of this compound is available in public databases and provides clear evidence for its structure. The compound has a molecular weight of 160.21 g/mol . The fragmentation pattern reveals key structural motifs.

Key Findings from EI-Mass Spectrum:

Base Peak: The most intense signal, or base peak, is observed at m/z = 43. This peak is characteristic of the acetyl cation [CH₃CO]⁺ or the isopropyl cation [(CH₃)₂CH]⁺, both of which are stable fragments.

Significant Fragments: Other significant fragments provide further structural confirmation. A peak at m/z = 59 corresponds to the isopropoxy cation [(CH₃)₂CHO]⁺. A signal at m/z = 73 is indicative of the [O=C-O-CH(CH₃)₂]⁺ fragment losing an oxygen or the [(CH₃)₂CH-O-CH₂]⁺ fragment. The peak at m/z = 102 likely corresponds to the loss of an isopropoxy group, representing the [CH₂(OCH(CH₃)₂)]⁺ fragment.

Interactive Table: Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity (%) | Possible Fragment Ion |

| 43 | 999 (100%) | [CH₃CO]⁺ or [(CH₃)₂CH]⁺ (Base Peak) |

| 59 | 310 (31.0%) | [(CH₃)₂CHO]⁺ |

| 73 | 319 (31.9%) | [(CH₃)₂CHOCH₂]⁺ |

| 102 | 118 (11.8%) | [M - C₃H₇O]⁺ |

| 45 | 21 (2.1%) | [COOH]⁺ |

| 29 | 67 (6.7%) | [C₂H₅]⁺ |

| 88 | 20 (2.0%) | [M - C₄H₈O]⁺ |

Data sourced from MassBank Japan, Accession ID: MSBNK-Fac_Eng_Univ_Tokyo-JP003695.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the polarizability of the molecule.

While public experimental spectra for this compound are not available, its vibrational characteristics can be reliably predicted based on its functional groups. Commercial suppliers confirm the existence of reference Fourier-transform infrared (FTIR) spectra. pharmaffiliates.com

Predicted Vibrational Modes:

C=O Stretch: A very strong and sharp absorption band is expected in the IR spectrum between 1750-1735 cm⁻¹. This is the characteristic stretching vibration of the ester carbonyl group. This mode would be weak in the Raman spectrum.

C-O-C Stretches: The molecule contains two different C-O single bonds (ester and ether). These will produce strong, distinct bands in the "fingerprint region" of the IR spectrum, typically between 1300-1000 cm⁻¹. The asymmetric C-O-C stretch of the ether and the C-O stretch of the ester are expected to be prominent.

C-H Stretches and Bends: The sp³ C-H stretching vibrations from the methyl and methine groups will appear as strong bands in the region of 3000-2850 cm⁻¹. The corresponding C-H bending vibrations (scissoring, rocking, wagging) will produce multiple bands in the 1470-1360 cm⁻¹ region.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2850 - 3000 | Medium to Strong | Strong |

| C=O Stretch | Ester | 1735 - 1750 | Very Strong | Weak |

| C-H Bend | Alkyl (CH, CH₂, CH₃) | 1360 - 1470 | Medium | Medium |

| C-O-C Asymmetric Stretch | Ether & Ester | 1100 - 1300 | Strong | Medium |

| C-O-C Symmetric Stretch | Ether & Ester | 1000 - 1150 | Medium | Strong |

Application of Advanced Optical Spectroscopic Techniques

A review of current scientific literature does not indicate the use of advanced optical spectroscopic techniques, such as circular dichroism, fluorescence spectroscopy, or advanced Raman techniques (e.g., SERS, TERS), for the direct characterization of isolated this compound.

However, the isopropoxyacetate moiety has been identified in the context of materials science. Specifically, "isopropoxyacetate complexes" have been mentioned as potential intermediates during the sol-gel synthesis of zinc oxide (ZnO) thin films when using zinc acetate (B1210297) as a precursor in an isopropanol (B130326) solvent system. The formation and transformation of such complexes during the gelation and annealing process could theoretically be monitored using optical methods like UV-Visible (UV-Vis) or photoluminescence spectroscopy to study the evolving electronic structure and optical properties of the resulting ZnO material. This remains an indirect application, and dedicated studies applying these techniques to the pure compound are not presently available.

Computational Chemistry Studies of Isopropyl Isopropoxyacetate

Quantum Mechanical Approaches to Isopropyl Isopropoxyacetate

Quantum mechanical (QM) methods are fundamental to computational chemistry, providing detailed insights by solving the Schrödinger equation for a given molecular system. researchgate.netidosr.org These approaches, including Density Functional Theory (DFT) and ab initio methods, are used to calculate the electronic structure, energy, and other properties of molecules with high accuracy. researchgate.netuzh.ch While specific QM studies on this compound are not prominent in the literature, extensive research on the closely related compound, isopropyl acetate (B1210297) (IPA), demonstrates the application and power of these methods. nih.govmostwiedzy.pl Such studies investigate fundamental aspects like gas-phase decomposition kinetics and oxidation reactions. nih.govchemrxiv.org

A foundational step in most computational chemistry studies is molecular geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface. mdpi.com Methods like Hartree-Fock, DFT, and various semi-empirical methods are employed to achieve this. mdpi.com The optimized geometry represents the most stable structure of the molecule.

Following optimization, electronic structure calculations can be performed to understand the distribution of electrons within the molecule. In studies of isopropyl acetate (IPA) and its derivatives, Natural Bond Orbital (NBO) analysis has been used. nih.gov This analysis provides information on atomic charges, bond orders, and bond indices, which are crucial for understanding the nature of the chemical bonds and the molecule's reactivity. nih.gov For instance, in the study of IPA pyrolysis, NBO analysis helped to confirm that the reaction proceeds through a non-planar cyclic six-membered transition state and that the elongation and polarization of the Cα-O bond is the rate-determining step. nih.gov

Quantum mechanical calculations are instrumental in deriving key thermochemical and kinetic parameters that govern chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies (ΔG). idosr.orgnih.gov

Computational studies on the pyrolysis of isopropyl acetate (IPA) and its derivatives have utilized DFT (with functionals like ωB97XD and M06-2x) and the high-accuracy CBS-QB3 composite method to investigate their gas-phase decomposition. nih.govnih.gov These calculations are often supplemented with Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory to determine theoretical rate constants (k). chemrxiv.orgnih.gov

For the unimolecular decomposition of IPA, the reaction is endoergic, while the decomposition pathways for its derivatives can be exergonic. nih.gov The derived Arrhenius parameters from these computational studies show good agreement with experimental findings, validating the theoretical models. nih.govnih.gov For example, the calculated activation energies and rate constants for the pyrolysis of IPA and some of its derivatives highlight how different substituents influence reactivity. nih.gov

Table 1: Calculated Thermochemical and Kinetic Data for the Pyrolysis of Isopropyl Acetate (IPA) and Derivatives

| Compound | Reaction Pathway | Method | Activation Energy (kcal/mol) | Rate Constant (log k, s⁻¹) Expression | Temperature Range (K) |

|---|---|---|---|---|---|

| Isopropyl Acetate (IPA) | Decomposition to Propene + Acetic Acid | Experimental | 45.4 ± 0.2 | 13.06 ± 0.09 - 45.4 / (2.303 RT) | 583.2 - 624.1 |

| Isopropyl Propionate | Decomposition to Propene + Propionic Acid | Experimental | 43.0 ± 0.7 | 12.56 ± 0.28 - 43.0 / (2.303 RT) | 573.2 - 623.1 |

| Isopropyl Bromoacetate | Decomposition to Propene + Bromoacetic Acid | Experimental | 43.3 ± 1.4 | 12.84 ± 0.02 - 43.3 / (2.303 RT) | 563.5 - 623.1 |

Data sourced from a study on the pyrolysis of IPA and its derivatives, which provides a model for similar analyses of this compound. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. nih.govsmu.edu By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. smu.edu

Studies on the thermal decomposition (pyrolysis) of isopropyl acetate (IPA) have shown that the reaction proceeds via a homogenous, unimolecular, first-order concerted, and asynchronous mechanism. nih.govnih.gov The key feature of this mechanism is a six-membered cyclic transition state, which leads to the formation of propene and the corresponding carboxylic acid. nih.gov Computational analysis, including NBO calculations, confirms the asynchronous nature of the bond-breaking and bond-forming events within this transition state. nih.gov

Furthermore, the oxidation of IPA by hydroxyl (•OH) radicals has been investigated computationally. mostwiedzy.plchemrxiv.org These studies mapped out ten different potential oxidation pathways, all of which were found to be exothermic. mostwiedzy.plchemrxiv.org The calculations identified that hydrogen atom abstraction from the iso C-H bond is the most favorable pathway at temperatures up to 1000 K. chemrxiv.org At higher temperatures, hydrogen abstraction from the methyl groups becomes more dominant. chemrxiv.org Such detailed mechanistic insights are crucial for understanding the atmospheric chemistry and combustion behavior of these esters.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics focuses on the electronic structure of static molecules, molecular dynamics (MD) simulations provide insight into the movement of atoms and molecules over time. idosr.orgnih.gov MD simulations calculate the trajectory of each atom by integrating Newton's laws of motion, offering a dynamic picture of molecular behavior. nih.govbiorxiv.org This methodology is particularly useful for conformational analysis, which is the study of the different spatial arrangements (conformers) a molecule can adopt through bond rotations. nih.gov

For a flexible molecule like this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in the gas phase or in a solvent. The simulations would reveal the most stable conformers, the energy barriers between them, and how the molecule's shape fluctuates over time. nih.govmdpi.com This information is vital for understanding structure-property relationships. For example, the adsorption behavior of isopropyl alcohol on surfaces has been studied using MD, revealing how molecular orientation and interactions at the interface are governed by intermolecular forces. researchgate.net Although specific MD studies on this compound were not identified, the techniques are well-established and would provide valuable information on its dynamic behavior, flexibility, and intermolecular interactions. nih.govbiorxiv.org

Environmental Fate and Degradation Pathways of Isopropyl Isopropoxyacetate Methodological Considerations

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes in the environment. For isopropyl isopropoxyacetate, the key abiotic degradation pathways are expected to be photodegradation and hydrolysis.

Hydrolytic Stability Investigations

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ester linkage in this compound is susceptible to hydrolysis, which would break the compound down into isopropoxyacetic acid and isopropanol (B130326). The rate of hydrolysis is highly dependent on pH and temperature.

Studies on the hydrolysis of similar ester compounds, such as propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA), have demonstrated that this is a rapid process. oup.comnih.gov For example, the in vitro hydrolysis half-life of PGMEA in rat blood was found to be between 15 and 16 minutes. oup.comnih.gov In another study, the hydrolysis of highly branched acetates was investigated, providing quantitative data on their saponification rates. dtic.mil Generally, ester hydrolysis is faster under alkaline conditions (high pH) and slower in neutral or acidic conditions. dtic.mil

Table 2: Hydrolysis Half-life Data for Structurally Related Esters

| Compound | Conditions | Hydrolysis Half-life | Reference |

| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | Rat Blood (in vitro) | 15 - 16 minutes | oup.comnih.gov |

| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | Human Blood (in vitro) | 34 - 36 minutes | oup.comnih.gov |

| Various Branched Acetates | 0.01 N Sodium Hydroxide | Varies with structure | dtic.mil |

Methodologically, hydrolytic stability is investigated by incubating the compound in buffered aqueous solutions at different pH values (typically 4, 7, and 9) and temperatures. The concentration of the parent compound is measured over time to determine the hydrolysis rate constant and half-life.

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a primary mechanism for the removal of many organic chemicals from soil and water.

Microbial Metabolism Studies

The microbial metabolism of this compound is expected to proceed via the cleavage of its ether and ester bonds. The presence of both an ether and an ester functional group suggests that multiple enzymatic pathways may be involved in its degradation.

Research on the microbial degradation of ether compounds, such as those found in gasoline additives and industrial solvents, has shown that various microorganisms are capable of cleaving the ether bond. usda.govnih.gov For instance, Rhodococcus species have been identified that can degrade a range of ethers. nih.gov The initial step in the degradation of many ethers involves oxidation at a carbon atom adjacent to the ether oxygen. nih.gov

The ester linkage is also readily biodegradable. Upon hydrolysis, which can be biologically mediated by esterase enzymes, this compound would yield isopropoxyacetic acid and isopropanol. Isopropanol is known to be readily biodegradable by a variety of microorganisms.

Biodegradation in Simulated Environmental Compartments

Studies on propylene glycol ethers (PGEs) have shown significant aerobic biodegradation, with half-lives in the range of 5 to 25 days. nih.gov A study on propylene glycol ethyl ether acetate indicated that the substance is readily biodegradable. carlroth.com The degradation of glycols, which are products of the breakdown of related compounds, has also been shown to occur in aqueous systems, with propylene glycol being readily degraded. dtic.mil

Table 3: Biodegradation Data for Structurally Analogous Compounds

| Compound/Compound Class | Test System/Conditions | Biodegradation Outcome | Reference |

| Propylene Glycol Ethers (PGEs) | Aerobic | Half-life: 5 - 25 days | nih.gov |

| Propylene Glycol Ethyl Ether Acetate | - | Readily biodegradable | carlroth.com |

| Propylene Glycol | Various culture conditions | Readily degraded | dtic.mil |

| Diethylene Glycol | Aqueous systems | Slower degradation than propylene glycol | dtic.mil |

Methodological approaches for these studies often involve standardized tests, such as those from the Organisation for Economic Co-operation and Development (OECD), which measure oxygen consumption or carbon dioxide evolution when the test substance is incubated with a microbial inoculum from a wastewater treatment plant. These tests can determine if a substance is "readily biodegradable." More complex simulation tests can provide degradation rates under more environmentally relevant conditions.

Analytical Methodologies for Isopropyl Isopropoxyacetate Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Isopropyl Isopropoxyacetate Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a principal and highly reliable technique for the analysis of volatile and semi-volatile compounds such as this compound. scispace.com This method combines the powerful separation capabilities of gas chromatography with the precise detection and identification abilities of mass spectrometry. ijarnd.com

In practice, this compound has been successfully identified as a component in the ethanolic leaf extract of Myrtus communis using GC-MS. researchgate.net, researchgate.net In these analyses, the compound is first volatilized and separated from other components on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments create a unique mass spectrum, or "fingerprint," allowing for its positive identification.

Research findings have detailed the chromatographic profile of this compound in these natural extracts.

| Parameter | Reported Value | Source |

|---|---|---|

| Retention Time (min) | 8.8 | researchgate.net |

| Peak Area (%) | 0.36 | researchgate.net, researchgate.net |

| Molecular Formula | C8H16O3 | General Chemical Data |

| Molecular Weight | 160.21 g/mol | General Chemical Data |

A typical GC-MS system for this type of analysis would utilize a non-polar capillary column and helium as the carrier gas. scispace.com The temperature program would be optimized to ensure the effective separation of this compound from other volatile compounds in the sample matrix. scispace.com

Hyphenated Techniques in this compound Analytical Chemistry

Hyphenated techniques, which involve the coupling of a separation method with a spectroscopic detection method, are indispensable in modern analytical chemistry for analyzing complex samples. ajrconline.org, nih.gov The term refers to the online combination of two or more instrumental methods, which enhances analytical performance by providing both separation and identification in a single run. scribd.com, ijarnd.com

While GC-MS is the most prominently cited method for this compound, other hyphenated techniques are theoretically applicable. These techniques are chosen based on the analyte's chemical properties and the complexity of the sample matrix. ajrconline.org, actascientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. actascientific.com It is particularly useful for compounds that are non-volatile, thermally labile, or of high molecular weight, which are not suitable for GC analysis. actascientific.com Should this compound be present in a matrix alongside such compounds, LC-MS would be a powerful tool for comprehensive analysis.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : This method directly couples LC with NMR spectroscopy, providing detailed structural information about the separated compounds. ijarnd.com It is a powerful tool for the unambiguous identification of novel compounds or isomers in complex mixtures. scribd.com

Gas Chromatography-Infrared Spectroscopy (GC-IR) : This technique pairs gas chromatography with infrared spectroscopy. While GC separates the components, the IR detector provides information about the functional groups present in the analyte, aiding in its identification. scribd.com, ijarnd.com

The primary advantage of these methods is their ability to deliver fast and accurate analysis with a high degree of automation and reproducibility, making them ideal for quality control, natural product discovery, and metabolomic studies. scribd.com, nih.gov

Q & A

Q. What are the key safety protocols for handling isopropyl isopropoxyacetate in laboratory settings?

this compound requires strict adherence to safety guidelines due to its flammability and reactivity. Researchers must ensure proper ventilation, use explosion-proof equipment, and avoid contact with oxidizing agents, strong acids, or bases. Training on spill containment and personal protective equipment (PPE) like gloves and goggles is essential . Exposure monitoring using gas detectors (calibrated to its odor threshold of ~4.1 ppm) is recommended to prevent inhalation risks .

Q. How can researchers determine the purity of synthesized this compound?

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is widely used for purity analysis. Retention time matching with certified standards and quantification of impurities (e.g., residual acetic acid or isopropyl alcohol) should follow protocols outlined in analytical chemistry guidelines . Combustion analysis (e.g., measuring CO₂ and H₂O yields) can also validate empirical formulas .

Q. What are the common synthetic routes for this compound?

The esterification of isopropanol with acetic acid, catalyzed by sulfuric acid or ion-exchange resins, is a standard method. Continuous stirred-tank reactors (CSTRs) are preferred for scalability, with reaction conditions (e.g., 60–80°C, 1–3 hr) optimized to achieve >90% yield. Aspen Plus simulations suggest that temperature control and feed molar ratios (e.g., 1:1.2 alcohol:acid) significantly impact conversion rates .

Advanced Research Questions

Q. How can conflicting data on this compound’s toxicity be resolved in experimental design?

Discrepancies in toxicity thresholds (e.g., IDLH values ranging from 1,800 ppm to lower limits) may arise from exposure duration or model organisms used. Researchers should adopt a tiered approach:

Q. What computational tools are effective for optimizing this compound synthesis?

Aspen Plus simulations enable thermodynamic modeling of reactive distillation columns, particularly for azeotropic mixtures. Parameters like reflux ratio, feed stage location, and pressure sensitivity (e.g., 1–5 atm) must be calibrated against experimental vapor-liquid equilibrium (VLE) data. Quantum chemical calculations (e.g., DFT) can further predict reaction pathways and intermediate stability .

Q. How should researchers address inconsistencies in industrial hygiene surveys for this compound?

Variability in exposure limits (e.g., OSHA vs. AIHA ERPG guidelines) necessitates context-specific evaluations. Implement real-time air sampling in lab settings and compare results with occupational health databases. For unresolved contradictions, apply Bayesian statistical models to integrate historical data and uncertainty ranges .

Methodological Guidance

Designing reproducible experiments for this compound’s solvent properties:

- Solubility studies : Use standardized shake-flask methods with UV-Vis spectroscopy to measure solute concentration in aqueous/organic phases.

- Partition coefficients : Apply the OECD 117 protocol for logP determination, ensuring temperature control (±0.5°C) and triplicate measurements .

Evaluating catalytic efficiency in esterification reactions:

Track reaction kinetics via inline FTIR spectroscopy to monitor carbonyl group conversion. Compare turnover frequencies (TOF) for heterogeneous catalysts (e.g., zeolites) vs. homogeneous acids, adjusting for catalyst leaching and deactivation over time .

Data Contradiction Analysis

Interpreting divergent thermal stability reports:

Conflicting DSC/TGA results (e.g., decomposition onset at 150°C vs. 170°C) may stem from impurities or heating rates. Replicate experiments under inert atmospheres (N₂/Ar) and standardize heating rates (e.g., 10°C/min). Cross-validate with accelerated aging studies to assess long-term stability .

Resolving discrepancies in spectroscopic data (NMR/IR):

Ensure solvent purity (e.g., deuterated chloroform for NMR) and baseline correction in IR. Compare peak assignments with computational predictions (e.g., Gaussian-based vibrational frequency analysis) to isolate artifacts from true structural variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.